5-Bromo-1,3-dichloroisoquinoline
Overview
Description
5-Bromo-1,3-dichloroisoquinoline is a chemical compound with the linear formula C9H4BrCl2N . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a central isoquinoline ring, with bromine and chlorine substituents at the 5 and 1,3 positions respectively . The molecular formula is C9H4BrCl2N .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 276.94 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also provided .Scientific Research Applications
Chemical Synthesis and Ligand Formation
5-Bromo-1,3-dichloroisoquinoline is a valuable intermediate in chemical synthesis, offering diverse applications in the preparation of complex organic compounds. It is instrumental in the Friedländer synthesis for incorporating bromoquinoline into novel chelating ligands, leading to derivatives with high emission quantum yields. This approach is significant for developing optical materials and sensors (Hu, Zhang, & Thummel, 2003).
Drug Discovery Intermediate
In drug discovery, this compound derivatives play a crucial role as intermediates. For instance, they are used in synthesizing PI3K/mTOR inhibitors, showcasing the compound's importance in the development of cancer therapies. The optimization of synthetic methods for such intermediates underscores their value in medicinal chemistry (Lei et al., 2015).
Photochromic Materials
The compound's derivatives are explored for creating photochromic materials, such as spiro[indoline-2,2′-2H- pyrano[3,2-h]quinolines], demonstrating its application in developing materials that change color in response to light. This property is particularly relevant for creating smart coatings and optical storage devices (Voloshin et al., 2008).
Process Chemistry and Synthesis Optimization
The optimization of synthetic routes for this compound derivatives highlights its significance in process chemistry. By improving synthesis methods, researchers can enhance the efficiency and yield of drug intermediates, facilitating quicker development cycles for pharmaceuticals (Nishimura & Saitoh, 2016).
Antiviral and Cytotoxic Activities
Certain this compound derivatives exhibit notable antiviral and cytotoxic activities. Such compounds have been synthesized and evaluated against various viruses, including HIV and HSV, indicating their potential in antiviral therapy. Additionally, their cytotoxicity against cancer cells further underscores their relevance in oncological research (Selvam et al., 2010).
Chiral Complex Formation
The versatility of this compound is also evident in its use for forming axially chiral imidazoisoquinolin-2-ylidene silver and gold complexes. This application is significant in the field of organometallic chemistry, where such complexes can serve as catalysts in asymmetric synthesis, demonstrating the compound's utility beyond conventional organic synthesis (Grande-Carmona et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been shown to target the respiratory system .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular function . More research is needed to fully understand the specific interactions of 5-Bromo-1,3-dichloroisoquinoline with its targets.
Biochemical Analysis
Biochemical Properties
Isoquinoline derivatives, the family to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the isoquinoline derivative and the biomolecule it interacts with.
Cellular Effects
Molecular Mechanism
Properties
IUPAC Name |
5-bromo-1,3-dichloroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-7-3-1-2-5-6(7)4-8(11)13-9(5)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMAGOOGDCWION-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(C=C2C(=C1)Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.